MNI-caged-D-aspartate, or 4-methoxy-7-nitroindolinyl-D-aspartate, is a photolabile analogue of D-aspartate used in neuroscience research as a caged compound. It is classified as a caged neurotransmitter, specifically designed for the selective activation of glutamate transporters and N-methyl-D-aspartate (NMDA) receptors in brain tissue .
MNI-caged-D-aspartate is a photolabile compound designed to study the dynamics of D-aspartate release in biological systems. It serves as a tool for investigating the regulation of glutamate transporters and N-methyl-D-aspartate receptors in neuronal tissues. The compound is characterized by its ability to be activated through photolysis, which allows for precise temporal control over the release of D-aspartate, a neurotransmitter involved in excitatory signaling in the brain.
MNI-caged-D-aspartate is synthesized from D-aspartate using a nitroindoline cage structure, specifically 4-methoxy-7-nitroindoline. This design allows for the compound to remain stable until it is exposed to light, at which point it releases D-aspartate. The classification of this compound falls under caged compounds used in neurobiology, particularly as a photolabile precursor for neurotransmitter studies.
The synthesis of MNI-caged-D-aspartate involves several key steps:
MNI-caged-D-aspartate has a complex molecular structure characterized by its nitroindoline moiety. The relevant structural data includes:
MNI-caged-D-aspartate undergoes photochemical reactions upon exposure to UV light, leading to the release of D-aspartate:
Upon photolysis, MNI-caged-D-aspartate releases D-aspartate, which can then interact with N-methyl-D-aspartate receptors and glutamate transporters:
MNI-caged-D-aspartate exhibits several notable physical and chemical properties:
MNI-caged-D-aspartate has various scientific uses, particularly in neurobiology:
MNI-caged-D-aspartate ((R)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid; CAS 845555-94-4) features a covalent linkage between the α-carboxyl group of D-aspartate and the tertiary amine of the 4-methoxy-7-nitroindolinyl (MNI) photolabile protecting group. This cage design strategically inactivates the neurotransmitter’s biological activity while enabling rapid liberation upon UV photolysis [1] [4]. The MNI cage contributes significantly to the compound’s molecular weight (309.27 g/mol; Formula: C₁₃H₁₅N₃O₆) and governs its photochemical properties [1] [6].
The MNI chromophore exhibits a strong absorption peak near 340–360 nm (near-UV), facilitating efficient photolysis with a quantum yield of 0.09 at pH 7.4 [4]. Photorelease follows a heterolytic cleavage mechanism: UV excitation induces electron transfer, leading to C–O bond rupture in the indoline ring, releasing native D-aspartate within microseconds (t₁/₂ ≈ 150 ns for related MNI-caged acetates) alongside the biologically inert by-product 4-methoxy-7-nitrosoindoline [3] [9]. This temporal precision surpasses synaptic transmission timescales, making MNI-caged-D-aspartate ideal for interrogating fast neurochemical events [3] [9].
Table 1: Key Structural Identifiers of MNI-Caged-D-Aspartate
Property | Value |
---|---|
Chemical Name | (R)-2-Amino-4-(4-methoxy-7-nitroindolin-1-yl)-4-oxobutanoic acid |
IUPAC Name | (R)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid |
CAS Registry | 845555-94-4 |
Molecular Formula | C₁₃H₁₅N₃O₆ |
Molecular Weight | 309.27 g/mol |
Canonical SMILES | COC1=C2CCN(C2=C(C=C1)N+[O-])C(=O)CC@HN |
Photolysis Wavelength | 340–360 nm |
The synthesis of MNI-caged-D-aspartate employs a multi-step regioselective strategy to ensure high purity (>98%) and correct stereochemistry retention [4] [5]:
Key Optimization Challenges:
MNI-caged-D-aspartate offers distinct advantages over structurally related caged neurotransmitters, particularly regarding biological inertness and stability:
Slower Photolysis: Uncaging t₁/₂ ~21 μs for CNB-glutamate is significantly slower than MNI's nanosecond release, limiting temporal resolution for studying fast synaptic events [3] [9].MNI-caged-D-aspartate is pharmacologically inert at concentrations ≤500 µM towards NMDA receptors, AMPA/kainate receptors, mGluRs, and glutamate transporters (EAATs), making it superior for clean receptor activation studies [2] [3] [4].
vs. MNI-Caged-L-Glutamate/MNI-Caged-NMDA:While sharing the MNI caging group's benefits (speed, stability), the choice between D-aspartate and L-glutamate/NMDA depends on the biological target:
Transport Kinetics: D-Aspartate uptake kinetics via EAATs closely mirror those of L-glutamate, making it an excellent tracer for studying transporter activity without receptor cross-activation in complex tissue [4] [7].
vs. Ncm-D-Aspartate ((6-Nitrocoumarin-7-yl)methyl-D-aspartate):Ncm-D-aspartate is another advanced caged D-aspartate derivative designed for improved UV absorption:
Table 3: Comparison of Key Caged Glutamate Receptor Agonists/Transport Substrates
Property | MNI-Caged-D-Aspartate | CNB-Glutamate | MNI-Caged-L-Glutamate | Ncm-D-Aspartate |
---|---|---|---|---|
Biological Inertness | High (No receptor inhibition) | Low (NMDA-R inhibition) | High | High |
Aqueous Stability | High (Days, pH 7.4) | Low (Hours) | High | High |
Photolysis Speed (t₁/₂) | ~150 ns | ~21 μs | ~150 ns | Not specified (Fast) |
Quantum Yield (Φ) | 0.09 | ~0.08 | 0.05-0.08 | Similar/High |
Receptor Target | Selective: NMDA-R, EAATs | Broad (but artifactual) | Broad: All GluR subtypes | Selective: NMDA-R, EAATs |
Transporter Substrate | Yes | Yes (but unstable) | Yes | Yes |
Key Advantage | Selectivity + Stability + Speed | Historical use | Broad agonist | Potentially lower phototoxicity |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: